molecular formula C20H22BF3O4 B6308071 4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester CAS No. 2121511-68-8

4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester

Cat. No.: B6308071
CAS No.: 2121511-68-8
M. Wt: 394.2 g/mol
InChI Key: ZFPMEIIBDBBHCP-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C20H22BF3O4. It is characterized by the presence of a benzyloxy group, a trifluoromethoxy group, and a pinacol ester moiety. This compound is used in various chemical reactions, particularly in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed carbon–carbon bond forming reactions like suzuki–miyaura reaction .

Mode of Action

The compound is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The SM coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

As a participant in the suzuki–miyaura coupling reaction, this compound contributes to the formation of carbon–carbon bonds, a fundamental process in organic synthesis .

Action Environment

The action of 4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

Preparation Methods

The synthesis of 4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester typically involves the following steps:

    Formation of the Boronic Acid Intermediate:

    Esterification with Pinacol: The boronic acid intermediate is then reacted with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to form the pinacol ester.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and oxidizing or reducing agents (e.g., H2O2, NaBH4). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Comparison with Similar Compounds

4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester can be compared with other boronic esters, such as:

The presence of the benzyloxy and trifluoromethoxy groups in this compound imparts unique chemical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-phenylmethoxy-2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BF3O4/c1-18(2)19(3,4)28-21(27-18)16-11-10-15(12-17(16)26-20(22,23)24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPMEIIBDBBHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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